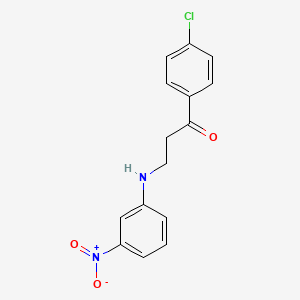

1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone

Description

Tautomerism

The compound exhibits two potential tautomeric equilibria:

- Keto-enol tautomerism : The propanone carbonyl (C=O) may tautomerize to an enol form (C=C-OH) if alpha hydrogens are present. However, the absence of hydrogens on the carbonyl-adjacent carbon (C1) precludes this pathway.

- Nitro aci-nitro tautomerism : The nitro group (-NO2) can convert to its nitronic acid form (-ONO-) under acidic conditions. Computational studies on nitroethylenes suggest a 13 kcal/mol energy barrier for this process.

Conformational Isomerism

Rotation about the C–N bond in the anilino group generates distinct conformers:

- s-cis vs. s-trans : The orientation of the nitro group relative to the propanone backbone influences stability. In N-acyl hydrazones, s-cis conformers dominate due to reduced steric clash.

- Rotational barriers : Density functional theory (DFT) calculations on analogous compounds predict barriers of 10–15 kcal/mol, allowing room-temperature interconversion.

| Conformer | Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|

| s-cis | 0.0 (reference) | N–H···O=C hydrogen bonding |

| s-trans | +3.2 | Reduced steric hindrance |

Data inferred from N-acyl hydrazone studies.

The compound’s biological or chemical activity may depend on its dominant conformer, as seen in metabotropic glutamate receptor modulators.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-nitroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(10-13)18(20)21/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBGFLPFJKWRII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 3-nitroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is 1-(4-Chlorophenyl)-3-(3-aminoanilino)-1-propanone.

Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

Substitution: Products with different substituents replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of 1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone as a candidate for anticancer therapy. The compound exhibits significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation. Research indicates that modifications to the compound can enhance its effectiveness against various cancer cell lines.

- Mechanism of Action : The compound's mechanism involves binding to the colchicine site on tubulin, leading to disruption in microtubule dynamics. This action ultimately results in the inhibition of cancer cell growth. For instance, derivatives of this compound have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity .

- Case Study : In a study evaluating a series of derivatives based on this compound, certain modifications led to enhanced binding affinity and cytotoxicity against resistant cancer cell lines. Compounds with additional functional groups demonstrated improved pharmacokinetic properties and reduced side effects compared to traditional chemotherapeutics .

Chemical Synthesis

Synthetic Utility

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure allows for various functional group modifications, making it suitable for generating libraries of related compounds.

- Reactivity : The presence of both chlorophenyl and nitroanilino groups allows for electrophilic aromatic substitution reactions, facilitating the introduction of diverse substituents. This versatility is crucial for optimizing biological activity and exploring structure-activity relationships (SAR) in drug development .

Toxicological Implications

Environmental and Health Concerns

The potential toxicological effects of this compound have also been investigated, particularly regarding its environmental impact and safety profile.

- Endocrine Disruption : Studies have identified this compound among others that may exhibit endocrine-disrupting properties. The implications for human health and environmental safety necessitate further investigation into its bioaccumulation potential and long-term effects on wildlife and ecosystems .

- Regulatory Considerations : Given the compound's structural characteristics, it has been prioritized for biomonitoring due to its uncertain burden on child health effects. Regulatory bodies are increasingly focusing on chemicals like this one that may pose risks through environmental exposure .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and available

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (3-NO₂) in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., methyl in ). This could influence stability in synthetic pathways or interactions in biological systems. Halogen substituents (Cl, F) increase molecular polarity and may improve binding affinity in receptor-ligand interactions .

The dimethylamino analog () lacks nitro groups but has basicity that could alter pharmacokinetics .

Synthetic Considerations: β-Amino ketones are often synthesized via Michael addition reactions, as seen in , where 3-(4-chlorophenyl)-1-phenylpropan-1-one was reacted with 4-bromoaniline . The nitro group in the target compound may require careful optimization to avoid undesired side reactions.

Physical Properties: The melting point of the dimethylamino analog (169–172°C, ) suggests higher crystallinity compared to nitro-substituted analogs, which may have lower melting points due to decreased symmetry .

Biological Activity

1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone, an organic compound with the molecular formula C15H13ClN2O3, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chlorophenyl group and a nitroanilino group, contributing to its unique reactivity and biological interactions.

- Molecular Weight : 304.73 g/mol

- Functional Groups : Ketone, Nitro, and Chlorine

-

Structural Formula :

Biological Activities

This compound has been studied for several potential biological activities:

- Anti-Cancer Properties : Preliminary studies suggest that this compound may exhibit anti-cancer effects, similar to other compounds with analogous structures. It is being explored for efficacy against various cancer cell lines.

- Antibacterial and Antifungal Activities : Derivatives of this compound are under investigation for their potential to combat bacterial and fungal infections, indicating a broader application in drug development.

- Interaction with Enzymes : Initial research indicates possible interactions with enzymes involved in cancer metabolism and cellular signaling pathways, warranting further exploration into its therapeutic implications.

Case Studies

Several studies have highlighted the biological activity of related compounds and their derivatives:

- Anti-Cancer Activity : A study on structurally similar compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), suggesting that this compound may share similar properties.

- Antibacterial Effects : Research on related nitroaniline derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential applicability of this compound in treating bacterial infections.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone | Contains bromine instead of chlorine | Different halogen effects on reactivity |

| 1-(4-Chlorophenyl)-2-(3-nitroanilino)-ethanone | Ethane backbone instead of propanone | Altered steric hindrance |

| 1-(4-Chlorophenyl)-3-(2-nitroanilino)-1-propanone | Nitro group at a different position on aniline | Variability in biological activity |

Q & A

Q. What are the established synthetic methodologies for preparing 1-(4-Chlorophenyl)-3-(3-nitroanilino)-1-propanone?

Methodological Answer: The synthesis typically involves a multi-step approach:

-

Step 1: Formation of the propanone backbone via Claisen-Schmidt condensation. For example, reacting 4-chloroacetophenone with 3-nitroaniline derivatives under basic conditions (e.g., NaOH in ethanol) .

-

Step 2: Introduction of the nitroanilino group via nucleophilic substitution. This may require activating the carbonyl group using agents like thionyl chloride (SOCl₂) to form an intermediate acyl chloride, followed by coupling with 3-nitroaniline .

-

Key Reagents & Conditions:

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

- 1H-NMR: The aromatic protons of the 4-chlorophenyl group appear as a doublet (δ 7.3–7.5 ppm), while the nitroanilino group shows distinct splitting patterns (e.g., NH proton at δ 8.0–8.5 ppm). Disubstitution on the phenyl ring is confirmed via coupling constants .

- IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at ~1700 cm⁻¹, and the nitro group (NO₂) at ~1520 and 1350 cm⁻¹ .

- Mass Spectrometry: Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) confirm the molecular formula (C₁₅H₁₁ClN₂O₃) .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer: Conflicting NMR signals often arise from:

- Solvent Effects: Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can shift proton signals. For example, NH protons in DMSO-d₆ may appear downfield due to hydrogen bonding .

- Tautomerism: Keto-enol tautomerism in propanone derivatives can lead to split or broad peaks. Locking the tautomeric form via derivatization (e.g., acetylating the NH group) simplifies analysis .

- Impurities: Use preparative HPLC or column chromatography to isolate pure fractions. Compare experimental spectra with computational predictions (e.g., using ACD/Labs or ChemDraw) .

Q. What strategies optimize the yield of nitroanilino-substituted propanones in nucleophilic substitution reactions?

Methodological Answer:

- Reagent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance nucleophilicity. Catalysts like DMAP (4-dimethylaminopyridine) accelerate acyl transfer .

- Temperature Control: Maintain reactions at 60–80°C to balance activation energy and side-reaction suppression. For example, reports 75°C as optimal for trifluoromethyl-substituted analogs .

- Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How do the functional groups in this compound influence its reactivity in electrophilic substitution?

Methodological Answer:

- Chlorophenyl Group: The electron-withdrawing Cl substituent deactivates the aromatic ring, directing electrophiles to the meta position. This reduces reactivity compared to unsubstituted phenylpropanones .

- Nitroanilino Group: The nitro group further deactivates the adjacent aromatic ring, making it resistant to nitration or sulfonation. However, the NH group can participate in hydrogen bonding or act as a weak base in acidic conditions .

Q. What computational methods are recommended for predicting the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with nitro-reductase activity). The nitro group may act as a redox-active moiety .

- QSAR Modeling: Correlate structural descriptors (e.g., logP, molar refractivity) with cytotoxicity data from halogenated analogs (see for methodology) .

- DFT Calculations: Analyze electron density maps to predict sites of nucleophilic attack. For example, the carbonyl carbon is highly electrophilic, as shown in trifluoromethyl analogs .

Data Contradiction Analysis Example

Issue: Conflicting reports on the reduction potential of the nitro group in similar compounds.

Resolution:

- Electrochemical Studies: Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks at -0.8 V to -1.2 V vs. Ag/AgCl. Discrepancies may arise from solvent polarity or reference electrode calibration .

- Comparative Analysis: Cross-reference with nitroaniline derivatives (e.g., ’s indole-based analogs) to contextualize redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.